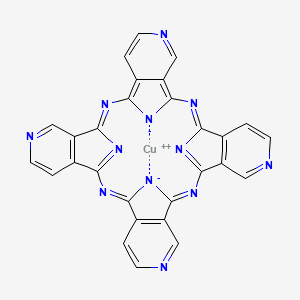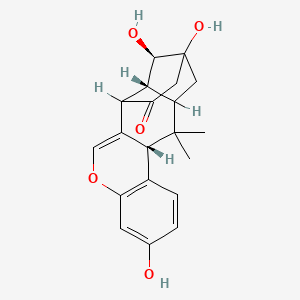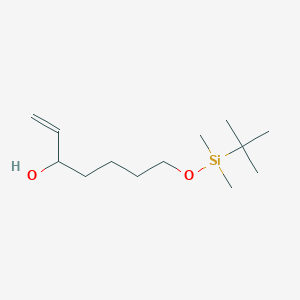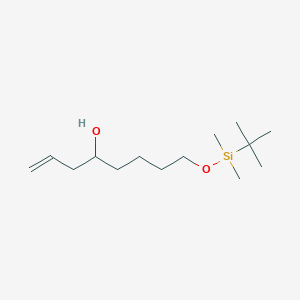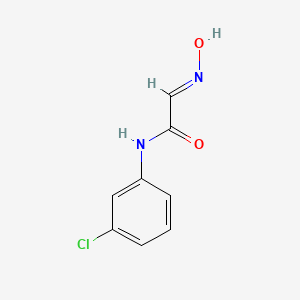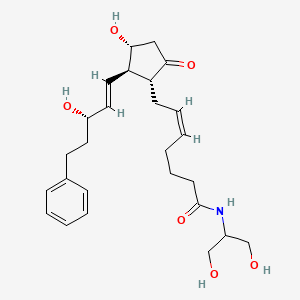
(Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound under discussion is part of a broader class of organic molecules known for their potential in pharmaceutical applications, particularly for their structural complexity and biological activity. The focus on such compounds arises from their intricate molecular architecture and the possibility of leveraging their structure for therapeutic benefits.
Synthesis Analysis
The synthesis of related compounds often involves enantiospecific methods, utilizing key transformation strategies such as deoxofluorination. For instance, the isolation and characterization of similar compounds have demonstrated the significance of precise synthetic routes to achieve the desired molecular structure and purity, highlighting the critical role of synthesis in the development of pharmacologically relevant molecules (Jaggavarapu et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of compounds in this category often utilizes techniques such as X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry. These methods provide detailed insights into the molecular conformation, stability, and electronic properties, which are essential for understanding the compound's chemical behavior and biological activity.
Chemical Reactions and Properties
Chemical reactions involving such compounds typically explore their reactivity with various electrophiles and nucleophiles, leading to a wide range of chemical transformations. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to study its mechanism of action. Chemoselective reactions, for example, allow for the selective modification of specific functional groups within the molecule, offering a pathway to diversify the chemical structure and explore new biological activities (Hajji et al., 2002).
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
- The synthesis and structural elucidation of related compounds have been extensively studied. For instance, Banday and Rauf (2009) synthesized various compounds from fatty acid hydrazides, including (Z)-5-(alk-9/8-en-1-yl)-4-phenyl-1,2,4-triazole-3-thiones, which have similar structural complexity. Their structural characteristics were determined using spectral data such as IR, H NMR, C NMR, and mass spectrometry (Banday & Rauf, 2009).
Antimicrobial Activity
- Compounds with structural similarities have shown significant antimicrobial activity. The study by Banday and Rauf (2009) also reported the antibacterial efficacy of these compounds against various bacteria, including Escherchia coli and Staphylococcus aureus. This suggests potential applications in antimicrobial research for similar compounds (Banday & Rauf, 2009).
Anticonvulsant Activity
- The structure-activity relationship of related compounds in anticonvulsant effects has been explored. Gunia-Krzyżak et al. (2017) investigated a series of (E)-N-cinnamoyl aminoalkanols derivatives, revealing compounds with significant anticonvulsant activity in various rodent models of seizures. This highlights the potential of structurally related compounds in neurological and pharmacological research (Gunia-Krzyżak et al., 2017).
Docking Studies and Biological Activity
- Jaggavarapu et al. (2020) conducted docking studies on a compound with a similar complex structure, exhibiting significant biological activity. This type of analysis is crucial for understanding the interaction of such compounds with biological targets and for drug development (Jaggavarapu et al., 2020).
Propriétés
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO6/c28-17-20(18-29)27-26(33)11-7-2-1-6-10-22-23(25(32)16-24(22)31)15-14-21(30)13-12-19-8-4-3-5-9-19/h1,3-6,8-9,14-15,20-23,25,28-30,32H,2,7,10-13,16-18H2,(H,27,33)/b6-1-,15-14+/t21-,22+,23+,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRITJWASKBGOC-KVXGTMRFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)NC(CO)CO)C=CC(CCC2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)NC(CO)CO)/C=C/[C@H](CCC2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide | |
CAS RN |
1193782-16-9 |
Source


|
| Record name | (5Z)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-5-oxocyclopentyl]-5-heptenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/no-structure.png)
